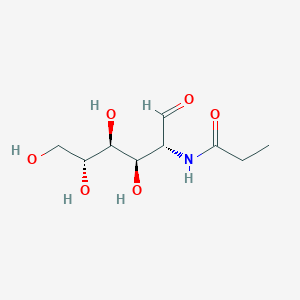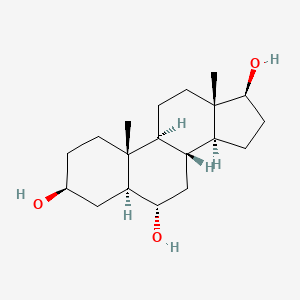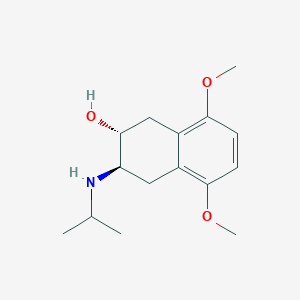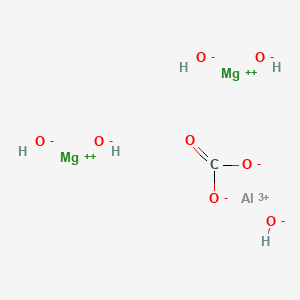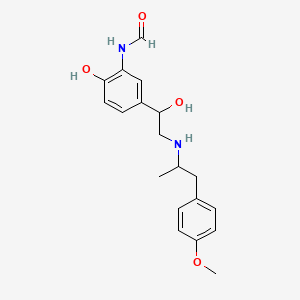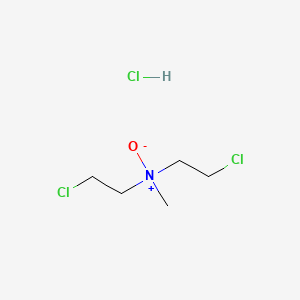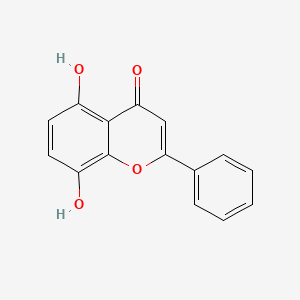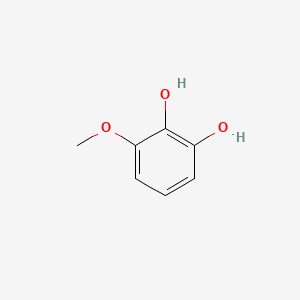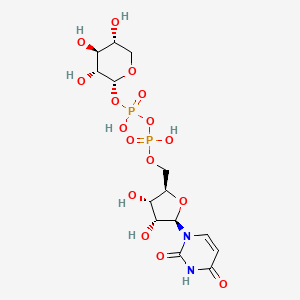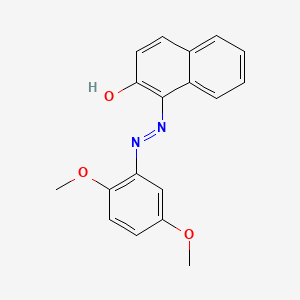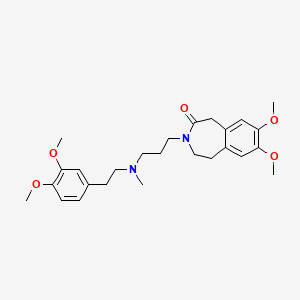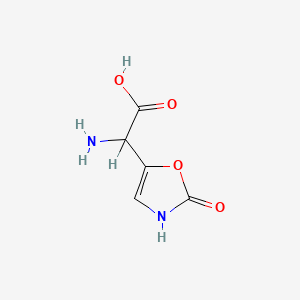
Muscazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Muscazone is a natural product found in Amanita muscaria var. muscaria, Amanita muscaria, and Amanita with data available.
Wissenschaftliche Forschungsanwendungen
Electrochemical Determination
Muscazone, along with ibotenic acid, has been the subject of research regarding its electrochemical determination using a conducting polymer electrode. This method is theoretically efficient for quantifying these compounds in mushroom pulp and biological liquids, highlighting its potential in biochemical analysis and environmental monitoring (Biointerface Research in Applied Chemistry, 2022).
Historical and Biological Significance
Muscazone, among other compounds like muscarine and muscimol, has been isolated from the Amanita muscaria (fly agaric) mushroom. Historical research discusses its use by Eastern Siberian shamans as an inebriant and hallucinogen. This research has been foundational in understanding the action of these compounds at a molecular level, leading to advancements in pharmacology and neurobiology (Journal of the Royal College of Physicians of Edinburgh, 2018).
Contribution to Pharmacological Knowledge
Research on muscarine, a compound closely related to muscazone, has significantly contributed to the understanding of cholinergic or muscarinic receptors. These findings have implications for developing drugs to treat various conditions, including diseases of the lungs and glaucoma, demonstrating the broader impact of studying these compounds (Trends in Pharmacological Sciences, 2001).
Eigenschaften
CAS-Nummer |
2255-39-2 |
|---|---|
Molekularformel |
C5H6N2O4 |
Molekulargewicht |
158.11 g/mol |
IUPAC-Name |
2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-5(10)11-2/h1,3H,6H2,(H,7,10)(H,8,9) |
InChI-Schlüssel |
ASBGWPLVVIASBE-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=O)N1)C(C(=O)O)N |
Kanonische SMILES |
C1=C(OC(=O)N1)C(C(=O)O)N |
Andere CAS-Nummern |
2255-39-2 |
Synonyme |
muscazone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




